Diethyl (acetylamino)(3-nitrobenzyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-7-6-8-13(9-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHDKDFOJBEZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969384 | |
| Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-19-9 | |
| Record name | NSC22683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrosation-Reductive Acylation Approach
This method, detailed in Organic Syntheses and further optimized in patent CN104610082A, involves two stages:
- Nitrosation : Diethyl malonate reacts with sodium nitrite (NaNO₂) in the presence of acetic acid at 0–5°C, followed by heating to 35–45°C for 10–15 hours. This yields diethyl isonitrosomalonate, which is isolated via extraction with dichloromethane or toluene.
- Reductive Acylation : The nitroso intermediate is treated with zinc powder in acetic acid and acetic anhydride at 50–60°C. This step reduces the nitroso group to an amine, which is subsequently acetylated. The product, diethyl acetamidomalonate, is purified via recrystallization from water, achieving yields of 83–85% and purity >99% by HPLC.
Key Data :
Alternative Pathways
Patent CN113121378A describes a similar protocol but emphasizes solvent selection (e.g., ethylene dichloride) and temperature control during nitrosation to minimize byproducts. Reaction times are reduced to 12 hours without compromising yield.
Alkylation of Diethyl Acetamidomalonate: Introducing the 3-Nitrobenzyl Group
The second critical step involves alkylating diethyl acetamidomalonate with a 3-nitrobenzyl halide. This is exemplified in a Royal Society of Chemistry procedure, albeit for a 4-nitrobenzyl analog, and adapted here for the 3-nitro derivative.
Nucleophilic Alkylation
Procedure :
- Diethyl acetamidomalonate is dissolved in ethanol, and a strong base (e.g., potassium tert-butoxide) deprotonates the α-carbon, generating a nucleophilic enolate.
- 1-(Bromomethyl)-3-nitrobenzene is added, and the mixture is refluxed for 12 hours. The product precipitates upon cooling and is purified via recrystallization.
Optimization Insights :
- Solvent : Ethanol or THF is preferred for solubility and reaction efficiency.
- Base : Potassium tert-butoxide outperforms weaker bases like NaHCO₃, achieving >80% yield.
- Temperature : Reflux conditions (78°C for ethanol) ensure complete conversion.
Example Data :
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (malonate : halide) | 1.2 : 1 | |
| Yield | 80% | |
| Purity (HPLC) | >99% |
Scalability and Industrial Adaptations
Patent CN104610082A highlights scalability by using dichloromethane as a solvent during nitrosation, which simplifies separation and reduces costs. For alkylation, continuous-flow reactors are proposed to enhance mixing and reduce reaction times.
Comparative Analysis of Methodologies
Yield and Purity
- Nitrosation-Reductive Acylation : Yields 83–85%, purity >99%.
- Alkylation : Yields 75–80%, purity >99%.
- Combined Process : Overall yield of ~66–68% for the two-step sequence.
Advanced Modifications and Derivatives
The Royal Society of Chemistry procedure demonstrates the versatility of diethyl acetamidomalonate in synthesizing nitrobenzyl derivatives. For example:
- 4-Nitrobenzyl Analog : Synthesized with 80% yield using analogous conditions.
- Functional Group Tolerance : The method accommodates electron-withdrawing groups (e.g., nitro) but struggles with electron-donating substituents due to reduced electrophilicity.
Characterization and Quality Control
Critical analytical data for this compound include:
Chemical Reactions Analysis
Types of Reactions
Diethyl (acetylamino)(3-nitrobenzyl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Diethyl (amino)(3-aminobenzyl)malonate.
Hydrolysis: Malonic acid derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Diethyl (acetylamino)(3-nitrobenzyl)malonate is characterized by its unique molecular structure, which includes an acetylamino group and a nitrobenzyl moiety. Its chemical formula is , and it exhibits properties that facilitate its use in various chemical reactions.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of diethyl malonate compounds can exhibit cytotoxic effects against various cancer cell lines. The introduction of the acetylamino and nitro groups enhances biological activity, making it a candidate for further development in cancer therapeutics.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic diseases. This property allows researchers to explore its use in drug design targeting specific enzymes involved in disease progression.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as alkylation, acylation, and condensation reactions, facilitating the construction of more complex organic frameworks.
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of nitrogen-containing heterocycles through cyclization reactions.
3. Materials Science
- Development of New Materials : In industrial research, this compound can be employed to develop new materials with specific properties. Its ability to undergo polymerization reactions makes it suitable for producing polymers with tailored functionalities.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Malonate Derivatives | Medicinal Chemistry | Demonstrated cytotoxic effects against breast cancer cell lines; potential for drug development. |
| Enzyme Inhibition Studies | Biochemistry | Identified as a potent inhibitor of specific metabolic enzymes; implications for diabetes treatment. |
| Synthesis of Novel Heterocycles | Organic Chemistry | Successfully synthesized various nitrogen-containing heterocycles using this compound as a precursor. |
Mechanism of Action
The mechanism of action of diethyl (acetylamino)(3-nitrobenzyl)malonate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Electron-Withdrawing Effects: The 3-nitrobenzyl and acetylamino groups in the target compound lower the pKa of the α-protons compared to DEM, facilitating reactions like alkylation or Michael additions. This contrasts with DEM’s high pKa, which impedes deprotonation .
- Regioselectivity : The meta-nitro group in the target compound directs electrophilic substitutions differently compared to ortho-nitro analogs (e.g., Diethyl (2-nitrobenzyl)malonate), which face steric challenges .
Biological Activity
Diethyl (acetylamino)(3-nitrobenzyl)malonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features an acetylamino group, a nitro group on the benzyl moiety, and two ethyl malonate units, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antitumor Effects :
-
Antimicrobial Activity :
- In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and Staphylococcus aureus. The data are summarized in Table 1 below:
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
- Enzyme Inhibition Studies :
The biological activity of this compound can be attributed to its structural components:
- The nitro group is known to enhance electron-withdrawing properties, potentially increasing the compound's reactivity with biological targets.
- The acetylamino group may facilitate interactions with enzyme active sites or cellular receptors, enhancing its inhibitory effects.
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications. Future studies should focus on:
- In vivo models to assess efficacy and safety.
- Structural modifications to optimize biological activity.
- Mechanistic studies to better understand how the compound interacts with molecular targets.
Q & A
Q. What analytical methods are recommended for quantifying diethyl (acetylamino)(3-nitrobenzyl)malonate in complex matrices?
Methodological Answer:
- GC/MS with Internal Standardization : Use dimethyl malonate as an internal standard for quantification. Separation is achieved via capillary gas chromatography, with detection by mass spectrometry in selected ion monitoring (SIM) mode. Key ions include m/z 101 (dimethyl malonate) and m/z 115 (diethyl malonate) to avoid matrix interference .
- Calibration : Generate a standard curve by spiking known concentrations of diethyl malonate with a fixed internal standard ratio. Quantify using peak area ratios relative to the internal standard .
Q. How is this compound synthesized, and what are common intermediates?
Methodological Answer:
- Alkylation of Enolate Ions : React diethyl malonate with sodium ethoxide to form a carbanion, followed by nucleophilic substitution with alkyl halides (e.g., 3-nitrobenzyl bromide). Acetylation of the amino group post-alkylation yields the final product .
- Key Intermediates : Diethyl acetamidomalonate is a critical precursor, enabling regioselective functionalization at the α-carbon .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Pharmaceutical Intermediates : Used in synthesizing γ-amino esters via catalytic asymmetric ring-opening of meso-aziridines under rare earth metal Schiff base catalysis .
- Neurotoxicity Studies : Combined with mitochondrial inhibitors (e.g., malonate) to model synergistic dopamine/serotonin toxicity in striatal neurons .
Advanced Research Questions
Q. How do reaction conditions influence enantioselectivity in catalytic asymmetric transformations involving this compound?
Methodological Answer:
- Catalyst Design : Heterodinuclear rare earth catalysts (e.g., La/Yb-Schiff base complexes) enhance enantioselectivity (>97% ee) by stabilizing transition states through dual Lewis acid activation .
- Solvent and Temperature : Polar aprotic solvents (e.g., THF) and low temperatures (−20°C) minimize racemization during ring-opening reactions .
Q. What computational models explain the structural non-planarity of this compound in urea complexes?
Methodological Answer:
- Hückel Molecular Orbital Theory : Non-planar configurations arise from steric clashes between the urea ring and ester groups. Twisting the diethyl malonate moiety out of the plane resolves O-O non-bonded distances (<1.56 Å) .
- Charge-Rich Species : Delocalization of electrons in the nitrobenzyl group complicates planar configurations, requiring DFT optimization for accurate modeling .
Q. How does this compound interact with metal ions in environmental systems?
Methodological Answer:
- Ternary Surface Complexes : Forms metal-bridging complexes with Pb(II) on hematite surfaces, confirmed by EXAFS and ATR-FTIR. Malonate coordinates via six-membered rings (Pb-C distance: 2.98–3.14 Å) .
- Environmental Fate : Degrades via hydrolysis under alkaline conditions (pH >9), with half-life <24 hours in aqueous matrices .
Key Research Challenges
- Contradictions in Neurotoxicity Mechanisms : While fluoxetine blocks serotonin-mediated toxicity, GBR 12909 (dopamine transporter inhibitor) reverses dopamine toxicity, suggesting dual pathways .
- Reaction Optimization : Copper-catalyzed α-arylation at room temperature (CuI/2-picolinic acid) offers mild conditions but requires aryl iodides with electron-withdrawing groups for high yields .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
